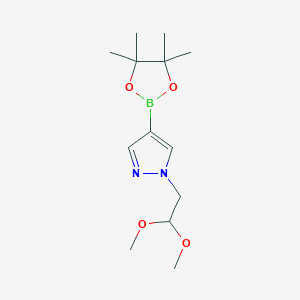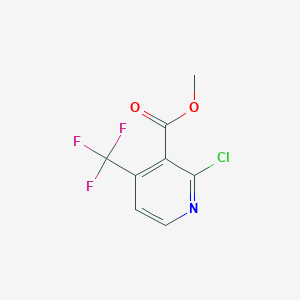
Methyl 2-chloro-4-(trifluoromethyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-chloro-4-(trifluoromethyl)nicotinate” is a biochemical used for proteomics research . It has a molecular formula of C8H5ClF3NO2 and a molecular weight of 239.58 .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-4-(trifluoromethyl)nicotinate” is 1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(9)2-5(4)8(10,11)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-chloro-4-(trifluoromethyl)nicotinate” are not available, it’s worth noting that trifluoromethyl groups are often used in organic chemistry to increase the stability and lipophilicity of compounds .科学的研究の応用
C8H5ClF3NO2
and a molecular weight of 239.58 g/mol . It’s a specialized chemical that finds applications in various scientific fields. Below is a comprehensive analysis of six unique applications of this compound:Agrochemicals
Scientific Field
Agriculture and Pest Control Application Summary: This compound is used as an intermediate in the synthesis of agrochemicals, particularly for the production of pesticides and insecticides . Methods of Application: It is synthesized and then formulated into pesticides, which are applied to crops in a controlled manner to combat pests and diseases. Results and Outcomes: The use of this compound in pesticides has shown to effectively control pests on rice and fruit crops, contributing to improved crop yields and food security.
Pharmaceutical Research
Scientific Field
Pharmaceutical Chemistry Application Summary: It serves as a building block in the development of pharmaceuticals, especially those containing the trifluoromethyl group, which is known for its biological activity . Methods of Application: The compound is used in chemical reactions to synthesize active pharmaceutical ingredients (APIs). Results and Outcomes: The APIs developed using this compound have led to the creation of several approved pharmaceutical products, with many more in clinical trials.
Veterinary Medicine
Scientific Field
Veterinary Drug Development Application Summary: Similar to its use in pharmaceuticals, this compound is utilized in the synthesis of veterinary drugs . Methods of Application: It is incorporated into veterinary drug formulations to enhance their efficacy. Results and Outcomes: Veterinary products containing this compound have been successfully used to treat various animal diseases, improving animal health and productivity.
Proteomics Research
Scientific Field
Biochemistry and Proteomics Application Summary: The compound is used in proteomics research to study protein interactions and functions . Methods of Application: It is used as a reagent in biochemical assays to investigate protein dynamics. Results and Outcomes: Research using this compound has provided insights into protein structures and mechanisms, aiding in the understanding of complex biological processes.
Functional Materials Development
Scientific Field
Material Science and Engineering Application Summary: This compound is instrumental in the development of functional materials that have specific properties or functions, such as conductive polymers, liquid crystals, and photovoltaic materials. Methods of Application: It is used as a precursor or an intermediate in various synthetic pathways to create materials with desired properties. The trifluoromethyl group often imparts unique physical and chemical properties to the materials. Results and Outcomes: The materials developed using this compound have potential applications in advanced technologies, including electronics and renewable energy sectors. They may offer improved performance, durability, and efficiency.
The trifluoromethyl group in “Methyl 2-chloro-4-(trifluoromethyl)nicotinate” is a key structural motif in active agrochemical and pharmaceutical ingredients, and its unique physicochemical properties contribute to the biological activities and physical properties of compounds . It’s expected that many novel applications of this compound will be discovered in the future.
特性
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASGHWJBUNFFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593230 |
Source


|
| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-(trifluoromethyl)nicotinate | |
CAS RN |
196708-48-2 |
Source


|
| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

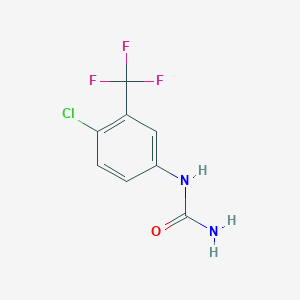
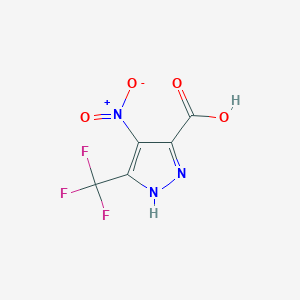
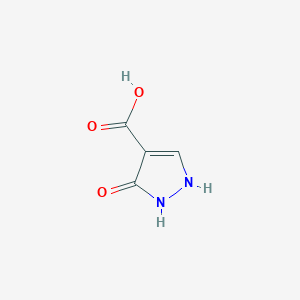
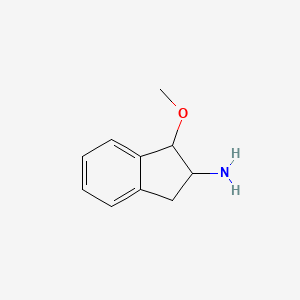
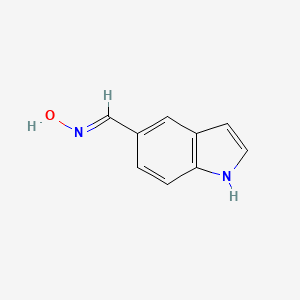
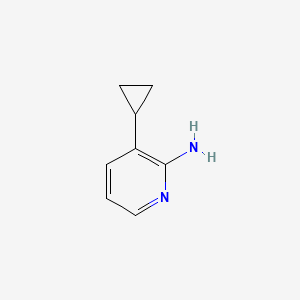
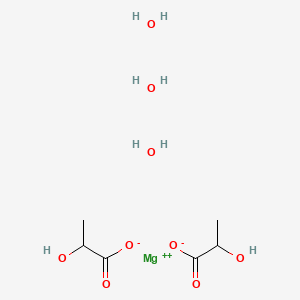
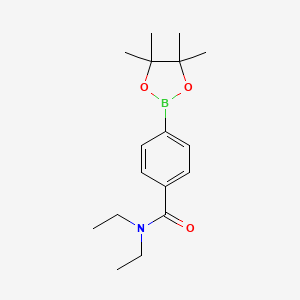
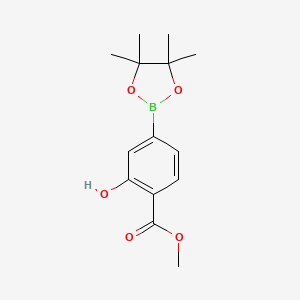
![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)
